molecular formula C15H16ClN3O2S B11952370 Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate CAS No. 325146-07-4

Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate

Cat. No.: B11952370
CAS No.: 325146-07-4
M. Wt: 337.8 g/mol
InChI Key: AFYIHSAPGWAZHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate typically involves the reaction of 6-chloroquinazoline-4-thiol with methyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase. It achieves this by interfering with the signaling pathways that regulate cell growth and survival .

Properties

CAS No.

325146-07-4

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

methyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C15H16ClN3O2S/c1-21-15(20)19-6-4-11(5-7-19)22-14-12-8-10(16)2-3-13(12)17-9-18-14/h2-3,8-9,11H,4-7H2,1H3

InChI Key

AFYIHSAPGWAZHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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